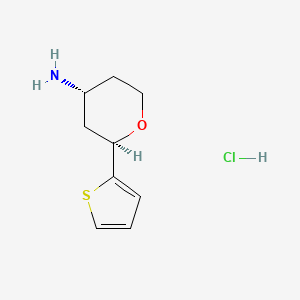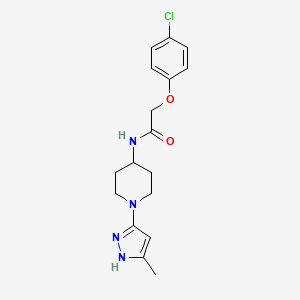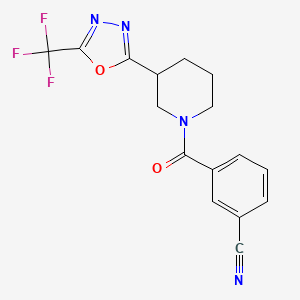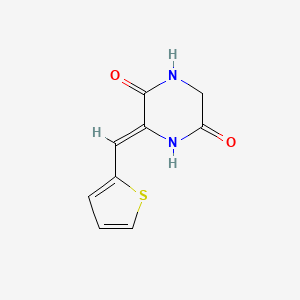
3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Properties
Synthesis of Derivatives : A series of 2,5-di(aryleneethynyl)pyrazine derivatives, including those related to 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione, were synthesized, showing potential for various applications due to their unique structural and optoelectronic properties (Zhao et al., 2004).
Optoelectronic Properties and Device Application : The derivatives of thieno[3,4-b]pyrazine-based donor−acceptor copolymers showed broad optical absorption bands extending into the near-infrared region, indicating their potential use in optoelectronics and field-effect charge transport (Zhu, Champion, & Jenekhe, 2006).
Coordination Polymers for Chemical Sensors : The use of thieno[3,4-b]pyrazine-based compounds in coordination polymers with potential applications as chemical sensors was investigated. These polymers exhibited interesting structural features and reversible solvent-induced polymerization with color change, suggesting potential sensor applications (Hallale, Bourne, & Koch, 2005).
Polymer Synthesis and Properties
Low Band-Gap Polymers : Research into low band-gap polymers, including polythienopyrazines, showed potential applications in solar cells. These polymers exhibited properties like broad UV–visible absorption spectra and efficiencies in photovoltaic device fabrication (Petersen et al., 2007).
Structural and Electrochemical Studies : The structure, electrochemical properties, and reactivity of 2,3-disubstituted thieno[3,4-b]pyrazines were characterized, providing insights into their potential use in various scientific and technological applications (Kenning et al., 2002).
Biological and Medicinal Research
Synthesis for Biological Activity : Thienopyrimidine derivatives, including those related to this compound, were synthesized with the aim of producing compounds with high biological activity. These derivatives showed potential as inhibitors of various biological processes and for applications in medicine (El-Gazzar, Hussein, & Aly, 2006).
Antimicrobial Activity : Another study focused on the synthesis of thienopyrimidine derivatives with potential antimicrobial activity. This research highlights the potential use of these compounds in developing new treatments against bacterial and fungal infections (Hussein, 2007).
Miscellaneous Applications
Novel Polymeric Materials : The direct C–H arylation of thieno[3,4-b]pyrazine was reported, leading to the synthesis of advanced oligomeric and polymeric materials. This method shows promise in creating materials with altered photophysical and electrochemical properties for various applications (Abdo et al., 2012).
Synthetic Approaches to Heterocyclic Compounds : Research into the synthesis of polyfunctionally substituted pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, including evaluations of their anti-tumor activities, offers insights into the potential pharmaceutical applications of these compounds (Mohareb, Abdallah, & Abdelaziz, 2014).
特性
IUPAC Name |
(3Z)-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCDZYSJGCBOJ-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CS2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C2=CC=CS2)/C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
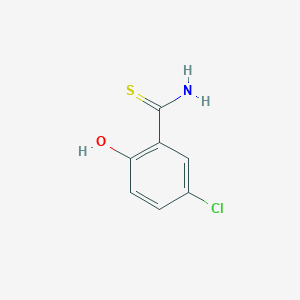
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)
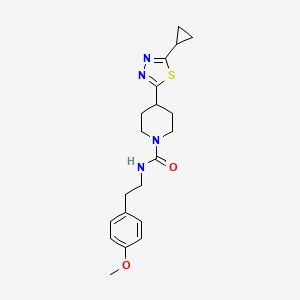
![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)
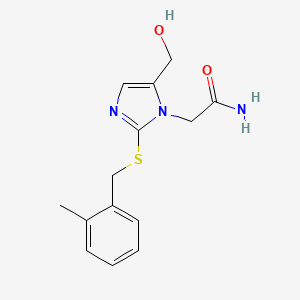

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3000369.png)
